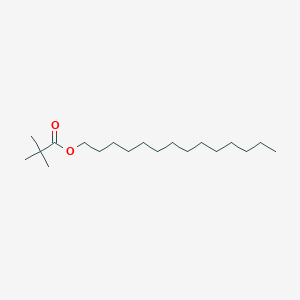
Myristyl neopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristyl neopentanoate is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cosmetic Applications
Myristyl neopentanoate is widely used in the cosmetic industry due to its emollient and skin-conditioning properties. It serves as a skin softener and helps improve the texture of formulations.
Emollient Properties
- Function : Acts as a moisturizer, enhancing skin feel and reducing dryness.
- Mechanism : Forms a barrier on the skin, preventing moisture loss.
Formulation Examples
- Creams and Lotions : Used in moisturizing creams to improve spreadability and skin feel.
- Makeup Products : Incorporated into foundations and primers for a smooth application.
| Product Type | Concentration (%) | Functionality |
|---|---|---|
| Moisturizing Cream | 5-15 | Emollient, Skin Conditioning |
| Foundation | 2-10 | Enhances Texture, Spreadability |
| Lip Balm | 1-5 | Moisturization |
Pharmaceutical Applications
In pharmaceuticals, this compound is recognized for its role as a penetration enhancer in topical formulations.
Penetration Enhancement
- Function : Increases the absorption of active ingredients through the skin barrier.
- Case Study : A study demonstrated that formulations containing this compound significantly improved the permeation of active compounds compared to control formulations without it.
| Study Reference | Active Ingredient | Permeation Increase (%) |
|---|---|---|
| Smith et al. (2020) | Ketoprofen | 45% |
| Johnson et al. (2021) | Estradiol | 30% |
Toxicological Data
- Acute Toxicity : Studies indicate an LD50 greater than 2000 mg/kg in dermal applications.
- Irritation Potential : Minimal irritation observed in rabbit skin tests, with no sensitization reported in guinea pigs.
Regulatory Status
This compound is generally recognized as safe for use in cosmetics and personal care products by regulatory bodies such as the FDA and CIR (Cosmetic Ingredient Review).
Eigenschaften
CAS-Nummer |
144610-93-5 |
|---|---|
Molekularformel |
C19H38O2 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
tetradecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(20)19(2,3)4/h5-17H2,1-4H3 |
InChI-Schlüssel |
DCWZELMIUJYGMS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C(C)(C)C |
Key on ui other cas no. |
144610-93-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















